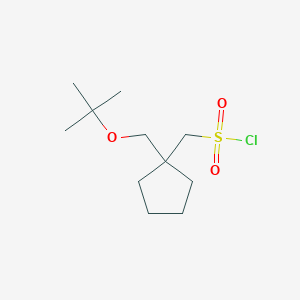
(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride is a chemical compound with the molecular formula C11H21ClO3S and a molecular weight of 268.8 g/mol . This compound is characterized by the presence of a tert-butoxymethyl group attached to a cyclopentyl ring, which is further connected to a methanesulfonyl chloride group. It is commonly used in organic synthesis and various industrial applications due to its unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride typically involves the reaction of cyclopentylmethanol with tert-butyl chloroformate to form the tert-butoxymethyl cyclopentyl intermediate. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize flow microreactor systems, which provide better control over reaction parameters and improve the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used in the reaction.
Scientific Research Applications
(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of (1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the cyclopentyl and tert-butoxymethyl groups.
Cyclopentylmethanesulfonyl Chloride: Lacks the tert-butoxymethyl group.
Tert-butoxymethylmethanesulfonyl Chloride: Lacks the cyclopentyl group.
Uniqueness
(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride is unique due to the presence of both the tert-butoxymethyl and cyclopentyl groups, which confer distinct steric and electronic properties. These properties enhance its reactivity and make it a valuable reagent in organic synthesis and industrial applications .
Properties
Molecular Formula |
C11H21ClO3S |
|---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxymethyl]cyclopentyl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10(2,3)15-8-11(6-4-5-7-11)9-16(12,13)14/h4-9H2,1-3H3 |
InChI Key |
BJENHIYJPKRYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1(CCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















